molecular formula C12H16O4 B14048268 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose

4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose

Cat. No.: B14048268
M. Wt: 224.25 g/mol
InChI Key: FEWYIKHGBKYLNQ-MNOVXSKESA-N
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Description

4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose is a carbohydrate derivative that has garnered interest in the field of synthetic organic chemistry. This compound is characterized by its unique cyclohexylidene protecting group, which provides stability and specificity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose typically involves the protection of hydroxyl groups in the carbohydrate backbone. One common method includes the use of cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene acetal. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose involves its interaction with specific molecular targets and pathways. The cyclohexylidene group provides stability and specificity, allowing the compound to participate in selective reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose lies in its cyclohexylidene group, which provides enhanced stability and specificity in chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(4aR,8aR)-spiro[4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-one

InChI

InChI=1S/C12H16O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,10-11H,1-3,5-6,8H2/t10-,11+/m1/s1

InChI Key

FEWYIKHGBKYLNQ-MNOVXSKESA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)C(=O)C=CO3

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(=O)C=CO3

Origin of Product

United States

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